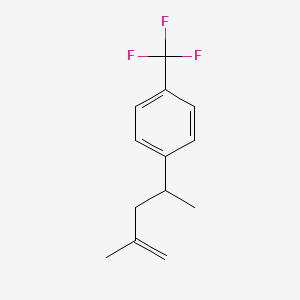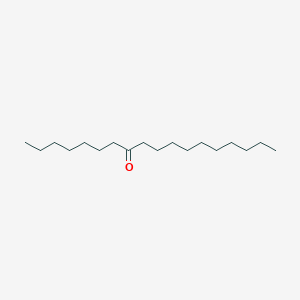![molecular formula C21H45NO4Si B13788519 N-[3-(Triethoxysilyl)propyl]dodecanamide CAS No. 51833-28-4](/img/structure/B13788519.png)
N-[3-(Triethoxysilyl)propyl]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Triethoxysilyl)propyl]dodecanamide is an organosilicon compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]dodecanamide typically involves the reaction of 3-(triethoxysilyl)propylamine with dodecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Triethoxysilyl)propyl]dodecanamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are crucial in forming cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides or other derivatives.
Applications De Recherche Scientifique
N-[3-(Triethoxysilyl)propyl]dodecanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]dodecanamide involves the hydrolysis of the silane group to form silanols, which can then condense to form siloxane bonds. These bonds create a strong, stable network that enhances the material’s properties. The amide group can interact with various molecular targets, contributing to the compound’s versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material science.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Used as a coupling agent in rubber composites.
Uniqueness
N-[3-(Triethoxysilyl)propyl]dodecanamide is unique due to its combination of silane and amide functional groups, which provide both strong adhesion properties and the ability to participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring robust and versatile materials.
Propriétés
Numéro CAS |
51833-28-4 |
|---|---|
Formule moléculaire |
C21H45NO4Si |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
N-(3-triethoxysilylpropyl)dodecanamide |
InChI |
InChI=1S/C21H45NO4Si/c1-5-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-27(24-6-2,25-7-3)26-8-4/h5-20H2,1-4H3,(H,22,23) |
Clé InChI |
QQPPECOPIWMCQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




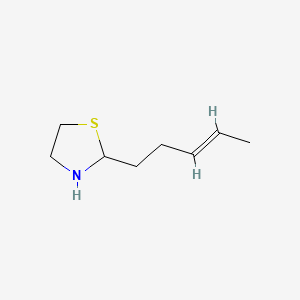
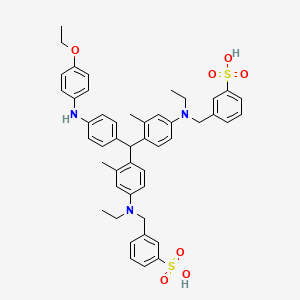
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
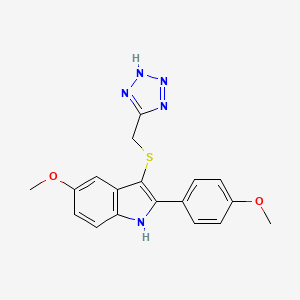
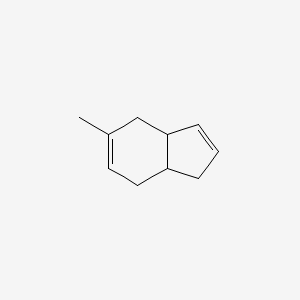
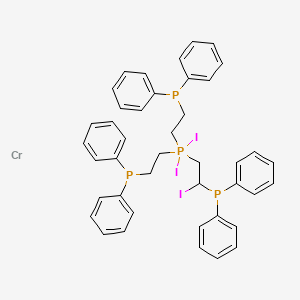
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
